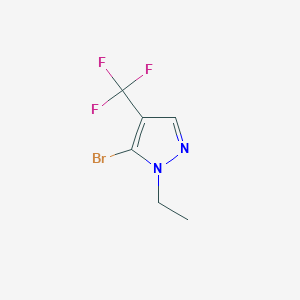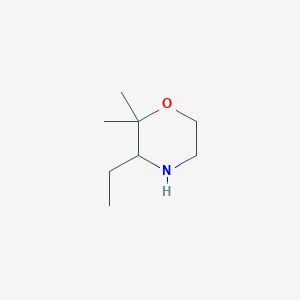
3-Ethyl-2,2-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,2-dimethylmorpholine is an organic compound with the molecular formula C₈H₁₇NO It is a morpholine derivative characterized by the presence of an ethyl group and two methyl groups attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2,2-dimethylmorpholine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylmorpholine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various alkylated morpholine derivatives.
Applications De Recherche Scientifique
3-Ethyl-2,2-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-2,2-dimethylmorpholine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylmorpholine: Lacks the ethyl group, resulting in different chemical and physical properties.
3-Methyl-2,2-dimethylmorpholine: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
3-Ethyl-2,2-dimethylmorpholine is unique due to the presence of both ethyl and methyl groups on the morpholine ring
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-ethyl-2,2-dimethylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-4-7-8(2,3)10-6-5-9-7/h7,9H,4-6H2,1-3H3 |
Clé InChI |
PSNJQMYLCDDVHN-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(OCCN1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


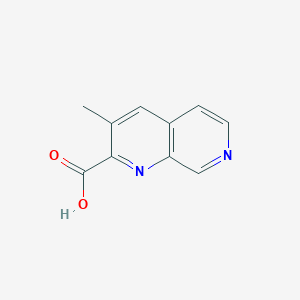
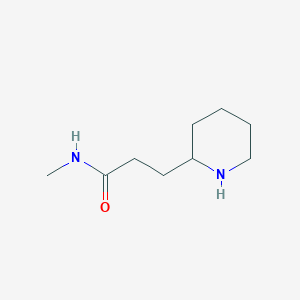
![6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13235615.png)
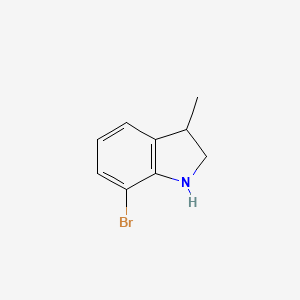
![3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13235633.png)
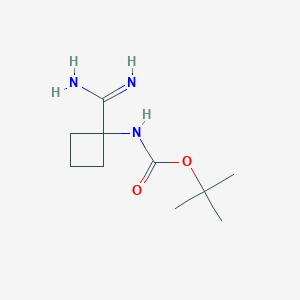
![3-[(Azetidin-3-yl)amino]benzonitrile](/img/structure/B13235645.png)
![3-[1-(4-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235653.png)
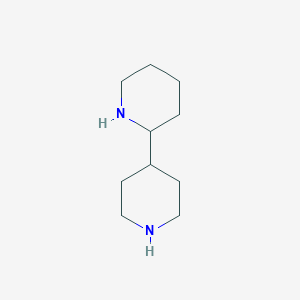

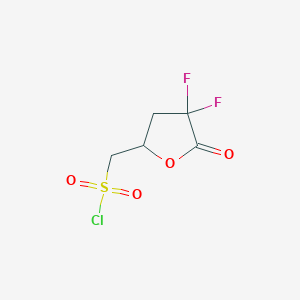

![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
